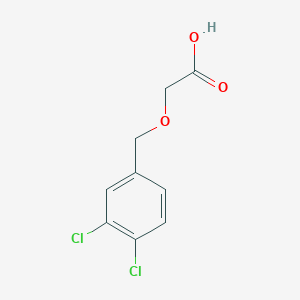

3,4-Dichlorobenzyloxyacetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZJIYRBTKZIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930360 | |

| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13911-20-1, 82513-28-8 | |

| Record name | (3,4-Dichlorophenyl)methoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzyloxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3,4-Dichlorophenyl)methoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)methoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dichlorobenzyloxyacetic Acid

Established Synthetic Routes for 3,4-Dichlorobenzyloxyacetic acid

The most established and widely applicable method for the synthesis of 3,4-dichlorobenzyloxyacetic acid is the Williamson ether synthesis. This classical organic reaction provides a straightforward and efficient pathway to form the ether linkage that characterizes the molecule.

The primary approach involves the reaction of 3,4-dichlorobenzyl alcohol with a haloacetic acid ester, typically ethyl chloroacetate (B1199739) or methyl bromoacetate, in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the alcohol to form the corresponding alkoxide. This potent nucleophile then displaces the halide from the haloacetic acid ester in a bimolecular nucleophilic substitution (SN2) reaction. The resulting ester intermediate is subsequently hydrolyzed, usually under basic conditions followed by acidification, to yield the final 3,4-dichlorobenzyloxyacetic acid product.

Alternatively, the synthesis can be initiated from 3,4-dichlorobenzyl chloride and the sodium salt of glycolic acid. In this variation, the carboxylate of glycolic acid is protected during the ether formation step and deprotected in the final stage. The choice of starting materials can be influenced by their commercial availability and cost.

A representative reaction scheme for the Williamson ether synthesis of 3,4-dichlorobenzyloxyacetic acid is depicted below:

Step 1: Formation of the Alkoxide

3,4-Cl₂C₆H₃CH₂OH + NaH → 3,4-Cl₂C₆H₃CH₂O⁻Na⁺ + H₂

Step 2: Nucleophilic Substitution

3,4-Cl₂C₆H₃CH₂O⁻Na⁺ + ClCH₂COOR → 3,4-Cl₂C₆H₃CH₂OCH₂COOR + NaCl

Step 3: Hydrolysis

3,4-Cl₂C₆H₃CH₂OCH₂COOR + NaOH → 3,4-Cl₂C₆H₃CH₂OCH₂COONa + ROH

3,4-Cl₂C₆H₃CH₂OCH₂COONa + HCl → 3,4-Cl₂C₆H₃CH₂OCH₂COOH + NaCl

This method is favored for its reliability and the generally high yields it affords. The reaction conditions can be optimized by adjusting the base, solvent, and temperature to maximize the yield and purity of the final product.

Advanced Synthetic Strategies for Analogs and Derivatives of 3,4-Dichlorobenzyloxyacetic acid

The exploration of the biological activity of 3,4-dichlorobenzyloxyacetic acid necessitates the synthesis of a diverse range of analogs and derivatives. Advanced synthetic strategies are employed to introduce structural modifications at various positions of the molecule, including the aromatic ring, the benzylic position, and the acetic acid moiety.

One advanced strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a variety of substituents onto the aromatic ring of a suitable precursor. For instance, starting from a bromo-substituted dichlorobenzyl alcohol derivative, a wide array of aryl, heteroaryl, or alkyl groups can be installed.

Solid-phase synthesis methodologies can also be adapted for the high-throughput generation of a library of 3,4-dichlorobenzyloxyacetic acid analogs. By anchoring a suitable building block to a solid support, a series of reactions can be performed in parallel, followed by cleavage from the resin to yield a collection of diverse derivatives for screening purposes.

Furthermore, chemoenzymatic approaches can offer highly selective transformations. For example, specific enzymes could be used to introduce or modify functional groups on the molecule under mild conditions, which can be particularly useful for the synthesis of chiral derivatives or for avoiding the use of protecting groups.

Targeted Derivatization for Structure-Activity Relationship Studies of 3,4-Dichlorobenzyloxyacetic acid Analogs

Structure-activity relationship (SAR) studies are crucial for identifying the key structural features of 3,4-dichlorobenzyloxyacetic acid that are responsible for its biological activity and for designing more potent and selective analogs. Targeted derivatization is the primary tool for conducting these studies.

A quantitative structure-activity relationship (QSAR) study on a series of benzyloxyacetic acid derivatives has provided valuable insights into the influence of substituents on their biological activity. nih.gov The study revealed that the potency of these compounds could be correlated with the physicochemical properties of the substituents on the benzene (B151609) ring, such as their hydrophobicity (π), electronic effects (σ), and molar refractivity (MR). nih.gov

Based on these principles, a systematic derivatization of the 3,4-dichlorobenzyloxyacetic acid scaffold can be undertaken. This involves the synthesis of analogs with variations in:

Aromatic Ring Substitution: Introducing different substituents at the 3- and 4-positions, or at other positions on the benzene ring, to probe the effects of electronic and steric factors. This can include a range of electron-donating and electron-withdrawing groups, as well as groups of varying sizes.

Benzylic Position: Modifying the benzylic methylene (B1212753) group, for instance, by introducing alkyl or other substituents, to assess the impact of steric bulk and conformational flexibility.

Acetic Acid Moiety: Esterification or amidation of the carboxylic acid group, or its replacement with other acidic isosteres such as tetrazoles, can be explored to understand the importance of the acidic functionality for activity.

The synthesized analogs are then subjected to biological assays to determine their activity. The resulting data is used to build a comprehensive SAR profile, guiding the design of next-generation compounds with improved properties.

Chemical Synthesis of 3,4-Dichlorobenzyloxyacetic acid Conjugates and Metabolite Standards

To facilitate preclinical and clinical studies, the synthesis of conjugates and metabolite standards of 3,4-dichlorobenzyloxyacetic acid is essential. These standards are crucial for analytical method development, pharmacokinetic studies, and understanding the metabolic fate of the compound.

Conjugate Synthesis: Glucuronidation is a common metabolic pathway for carboxylic acids. The synthesis of the glucuronide conjugate of 3,4-dichlorobenzyloxyacetic acid can be achieved through chemical or enzymatic methods. A common chemical approach involves the activation of the carboxylic acid, for example, as an acyl halide or mixed anhydride, followed by reaction with a protected glucuronic acid derivative. Subsequent deprotection yields the desired glucuronide conjugate. Enzymatic synthesis, using UDP-glucuronosyltransferases (UGTs), can also be employed for a more regioselective and stereospecific conjugation. hyphadiscovery.com

Metabolite Standard Synthesis: Potential metabolites of 3,4-dichlorobenzyloxyacetic acid, such as hydroxylated or de-chlorinated derivatives, need to be synthesized as authentic standards for their identification and quantification in biological matrices. The synthesis of these standards often requires multi-step synthetic sequences, starting from appropriately functionalized precursors.

Isotopically Labeled Standards: For use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), isotopically labeled versions of 3,4-dichlorobenzyloxyacetic acid are required. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), can be incorporated into the molecule at specific positions. The synthesis of these labeled compounds typically follows the same routes as the unlabeled compound, but using isotopically labeled starting materials or reagents. For instance, ¹³C-labeled sodium cyanide could be used as a precursor to introduce a ¹³C-labeled carboxylic acid group.

The availability of these well-characterized conjugates and metabolite standards is indispensable for the comprehensive evaluation of the pharmacokinetic and metabolic profile of 3,4-dichlorobenzyloxyacetic acid.

Molecular Interactions and Allosteric Modulation by 3,4 Dichlorobenzyloxyacetic Acid

Hemoglobin Binding Dynamics and Allosteric Mechanisms of 3,4-Dichlorobenzyloxyacetic acid

3,4-Dichlorobenzyloxyacetic acid is an aryloxyalkanoic acid derivative that has been investigated for its interaction with hemoglobin. Its binding dynamics and allosteric mechanisms have been a subject of scientific inquiry, particularly in the context of its potential effects on hemoglobin's function and its role in the inhibition of sickle hemoglobin polymerization.

The precise three-dimensional structure of the 3,4-Dichlorobenzyloxyacetic acid-hemoglobin complex has not been made publicly available in protein databases. However, crystallographic studies of hemoglobin in complex with related aryloxyalkanoic acids have provided insights into the putative binding site of 3,4-Dichlorobenzyloxyacetic acid.

Research indicates that 3,4-Dichlorobenzyloxyacetic acid binds non-covalently to a specific site on the surface of the hemoglobin molecule known as the αTrp14 binding pocket nih.gov. This pocket is a hydrophobic cavity lined with several non-polar amino acid residues, including α-tryptophan-14, α-valine-17, α-alanine-21, α-tyrosine-24, α-leucine-105, α-leucine-109, α-leucine-125, and α-phenylalanine-128. The entrance to this cavity also features hydrophilic residues such as α-lysine-11, α-lysine-60, and α-threonine-67 nih.gov. The carboxylate group of 3,4-Dichlorobenzyloxyacetic acid is positioned to potentially form hydrogen bonds or salt-bridge interactions with α-lysine-60 and/or α-threonine-67 at the mouth of this pocket, although there is no definitive evidence to confirm these specific polar interactions nih.gov.

| Binding Site Characteristics of 3,4-Dichlorobenzyloxyacetic acid on Hemoglobin | |

| Binding Location | αTrp14 binding pocket |

| Key Hydrophobic Residues | αTrp14, αVal17, αAla21, αTyr24, αPhe128, αLeu105, αLeu109, αLeu125 |

| Potential Interacting Hydrophilic Residues | αLys11, αLys60, αThr67 |

| Binding Nature | Non-covalent |

| PDB Coordinates | Not Available |

Specific spectroscopic and equilibrium dialysis data for the interaction of 3,4-Dichlorobenzyloxyacetic acid with hemoglobin are not extensively detailed in the available scientific literature. However, the general principles of these techniques are widely applied to characterize the binding of small molecules to proteins like hemoglobin.

Spectroscopic techniques , such as UV-visible and fluorescence spectroscopy, are instrumental in studying ligand-protein interactions. Changes in the absorption or fluorescence spectra of hemoglobin upon the addition of a ligand can indicate binding and provide information about the binding affinity and conformational changes in the protein frontiersin.org. For instance, alterations in the Soret band of the heme group in the UV-visible spectrum are sensitive to changes in the heme's microenvironment, which can be induced by ligand binding frontiersin.org.

Equilibrium dialysis is a standard method to determine the binding affinity and stoichiometry of a ligand to a protein. This technique involves separating a protein solution from a ligand solution by a semi-permeable membrane that allows the passage of the small ligand but not the large protein. At equilibrium, the concentration of the free ligand is the same on both sides of the membrane, allowing for the calculation of the amount of bound ligand and subsequently the binding parameters.

While the specific quantitative data from these methods for 3,4-Dichlorobenzyloxyacetic acid are not available, it is through such investigations that its non-covalent binding to hemoglobin has been established.

In vitro studies have demonstrated that 3,4-Dichlorobenzyloxyacetic acid has no significant effect on the oxygen binding properties of hemoglobin nih.gov. This is a key mechanistic insight that distinguishes it from other allosteric effectors of hemoglobin. The oxygen affinity of hemoglobin is typically quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A significant change in the P50 value would indicate that the compound either increases (left-shift of the oxygen dissociation curve) or decreases (right-shift of the oxygen dissociation curve) hemoglobin's affinity for oxygen.

The lack of a significant effect on oxygen affinity by 3,4-Dichlorobenzyloxyacetic acid is attributed to its specific binding site. Compounds that bind within the central water cavity of hemoglobin, for example, often stabilize the T-state (tense, low-oxygen-affinity state) of the protein, leading to a decrease in oxygen affinity nih.gov. In contrast, 3,4-Dichlorobenzyloxyacetic acid's binding to the αTrp14 surface pocket does not appear to significantly influence the allosteric equilibrium between the T-state and the R-state (relaxed, high-oxygen-affinity state) of hemoglobin.

| Effect of 3,4-Dichlorobenzyloxyacetic acid on Hemoglobin Oxygen Affinity | |

| Parameter | Observation |

| P50 Value | No significant change |

| Oxygen Dissociation Curve | No significant shift |

| Allosteric Mechanism | Does not significantly stabilize the T-state or R-state |

| Binding Site | αTrp14 pocket |

Research has shown that 3,4-Dichlorobenzyloxyacetic acid exhibits a weak antisickling effect nih.gov. Sickle cell disease is caused by the polymerization of deoxygenated sickle hemoglobin (HbS), which leads to the characteristic sickling of red blood cells. The inhibition of this polymerization is a primary therapeutic strategy.

The mechanism by which 3,4-Dichlorobenzyloxyacetic acid exerts its weak antisickling effect is thought to be independent of modulating oxygen affinity. Instead, it is speculated that its binding to the αTrp14 site may directly interfere with the formation of HbS polymers. This interference could occur through the weakening or destabilization of the intermolecular contacts necessary for the growth of the polymer fibers nih.gov.

| Antisickling Properties of 3,4-Dichlorobenzyloxyacetic acid | |

| Observed Effect | Weak inhibition of sickle hemoglobin polymerization |

| Proposed Mechanism | Weakening or destabilization of HbS polymer contacts |

| Oxygen Affinity Modulation | No significant contribution to the antisickling effect |

Metabolic Fate and Biotransformation Pathways of 3,4 Dichlorobenzyloxyacetic Acid

Identification and Characterization of 3,4-Dichlorobenzyloxyacetic acid Metabolites

Following administration in rats, 3,4-Dichlorobenzyloxyacetic acid is extensively metabolized. The resulting metabolites are primarily excreted in the urine. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC), electron impact mass spectrometry (MS), and liquid chromatography/mass spectrometry (LC/MS) have been employed to isolate and characterize these metabolites. nih.gov The identities of the metabolites were confirmed by comparing their spectral data with those of synthetically created standards. nih.gov

The major metabolite identified is a taurine (B1682933) conjugate, which accounts for a significant portion of the administered dose. nih.gov Other metabolites found in lesser quantities include 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, the glycine (B1666218) conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar, unidentified metabolite believed to be glycolic acid. nih.gov The formation of 3,4-dichlorohippurate and the polar unknown metabolite is thought to occur through a pathway initiated by O-dealkylation at the benzyl (B1604629) carbon of the parent compound, followed by glycine conjugation of the resulting 3,4-dichlorobenzoic acid. nih.gov

Identified Metabolites of 3,4-Dichlorobenzyloxyacetic acid in Rat Urine

| Metabolite | Percentage of Radioactive Dose |

|---|---|

| Taurine Conjugate | 60.1 ± 4.4% |

| 3,4-Dichlorohippurate | Lesser amounts |

| Unchanged 3,4-Dichlorobenzyloxyacetic acid | Lesser amounts |

| Glycine Conjugate | Lesser amounts |

Investigation of Unprecedented Taurine Conjugation of 3,4-Dichlorobenzyloxyacetic acid in Specific Organisms

The extensive conjugation of 3,4-Dichlorobenzyloxyacetic acid with taurine in rats is a noteworthy and unusual metabolic pathway. nih.gov Typically, rats utilize glycine for amino acid conjugation reactions. nih.gov This makes the high level of taurine conjugation observed with 3,4-Dichlorobenzyloxyacetic acid an unprecedented finding in this species. nih.gov This specific metabolic process highlights a unique interaction between the compound and the rat's metabolic system.

While taurine conjugation is the primary metabolic route for certain compounds in some marine species like the dogfish shark and flounder, its prominence in rats with 3,4-Dichlorobenzyloxyacetic acid is exceptional. nih.gov In humans and mice, bile acids are conjugated with either taurine or glycine. nih.gov However, in mice, all bile acids are conjugated with taurine, whereas in humans, the ratio of taurine to glycine conjugation is approximately 1:3, which is attributed to a lower taurine pool in the human liver. nih.gov The significant taurine conjugation of 3,4-Dichlorobenzyloxyacetic acid in rats suggests a specific affinity of the compound for the enzymatic pathways responsible for taurine conjugation in this organism. nih.gov

Analysis of Glycine Conjugation Pathways Related to 3,4-Dichlorobenzyloxyacetic acid Metabolism

While taurine conjugation is the predominant metabolic pathway for 3,4-Dichlorobenzyloxyacetic acid in rats, glycine conjugation also occurs, albeit to a lesser extent. nih.gov The glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid has been identified as one of the urinary metabolites. nih.gov

The glycine conjugation pathway is a two-step enzymatic reaction that is crucial for the metabolism and detoxification of various xenobiotics and natural substrates. nih.gov This pathway involves the activation of the acid to an acyl-coenzyme A (CoA) intermediate by a mitochondrial xenobiotic/medium-chain fatty acid: CoA ligase, followed by the transfer of glycine by glycine N-acyltransferase (GLYAT). nih.gov The formation of the glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid suggests that this compound can serve as a substrate for this enzymatic system.

Furthermore, a proposed metabolic route for the formation of another metabolite, 3,4-dichlorohippurate, also involves glycine conjugation. nih.gov This pathway is thought to begin with the O-dealkylation of 3,4-Dichlorobenzyloxyacetic acid to form 3,4-dichlorobenzoic acid, which is then conjugated with glycine to yield 3,4-dichlorohippurate. nih.gov

Proposed Enzymatic Mechanisms Governing 3,4-Dichlorobenzyloxyacetic acid Bioconjugation

The bioconjugation of 3,4-Dichlorobenzyloxyacetic acid with taurine and glycine involves specific enzymatic reactions. nih.gov These are generally considered Phase II metabolic reactions, which add endogenous hydrophilic groups to substances to create more water-soluble and excretable compounds. nih.gov

The glycine conjugation pathway is catalyzed by a two-enzyme system. nih.gov The first enzyme, a mitochondrial xenobiotic/medium-chain fatty acid: CoA ligase (like ACSM2B), activates the carboxylic acid substrate to its corresponding acyl-CoA thioester. nih.gov The second enzyme, glycine N-acyltransferase (GLYAT), then catalyzes the transfer of glycine to the acyl-CoA, forming the glycine conjugate. nih.govnih.gov

The enzymatic mechanisms governing taurine conjugation are not as well-defined as those for glycine conjugation. nih.gov However, it is known to be a significant pathway for the metabolism of bile acids and some xenobiotics in various species. nih.govnih.gov The process likely involves the activation of 3,4-Dichlorobenzyloxyacetic acid to an acyl-CoA intermediate, similar to the glycine conjugation pathway, followed by the transfer of taurine by a specific taurine N-acyltransferase. The extensive taurine conjugation of 3,4-Dichlorobenzyloxyacetic acid in rats suggests that this compound is a particularly good substrate for the enzymes involved in this pathway in this species. nih.gov Further investigation into this phenomenon could provide valuable insights into the specific enzymes and mechanisms of taurine conjugation. nih.gov

Comparative Metabolic Profiling of 3,4-Dichlorobenzyloxyacetic acid Across Species

While detailed comparative metabolic profiling of 3,4-Dichlorobenzyloxyacetic acid across a wide range of species is not extensively documented in the provided search results, some inferences can be drawn based on known species differences in amino acid conjugation.

The observation that 3,4-Dichlorobenzyloxyacetic acid is predominantly conjugated with taurine in rats is a significant finding, as rats typically favor glycine conjugation. nih.gov This contrasts with the metabolic fate of many other xenobiotic carboxylic acids in this species.

In marine species such as the dogfish shark and flounder, taurine conjugation is a common metabolic pathway for compounds like 2,4-dichlorophenoxyacetic acid and phenylacetic acid. nih.gov This suggests that if 3,4-Dichlorobenzyloxyacetic acid were administered to these species, taurine conjugation would likely be a major metabolic route.

In humans, the capacity for taurine conjugation is more limited compared to glycine conjugation, primarily due to a smaller hepatic taurine pool. nih.gov Therefore, it is plausible that in humans, the metabolism of 3,4-Dichlorobenzyloxyacetic acid would favor glycine conjugation to a greater extent than what is observed in rats.

The study of metabolic profiles in different species is crucial for understanding the potential for species-specific metabolic pathways and for extrapolating metabolic data from animal models to humans. mdpi.commdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design for 3,4 Dichlorobenzyloxyacetic Acid and Its Analogs

Elucidating Key Structural Features of 3,4-Dichlorobenzyloxyacetic acid for Specific Molecular Interactions

The molecular architecture of 3,4-Dichlorobenzyloxyacetic acid provides several key features that are crucial for its interaction with biological macromolecules. These include the dichlorinated phenyl ring, the benzylic ether linkage, and the carboxylic acid moiety.

The carboxylic acid group is a critical feature for many biologically active molecules, often participating in hydrogen bonding or salt bridge interactions with receptor sites. drugdesign.org Its acidic nature allows for the formation of strong ionic bonds with positively charged amino acid residues, such as arginine or lysine, within a protein's binding pocket. The esterification of a carboxylic acid group in similar structures, such as in pyrrolopyrimidines, has been shown to lead to a complete loss of biological activity, underscoring the importance of the free carboxyl group for interaction. drugdesign.org

The benzyloxyacetic acid scaffold itself, a type of aryloxyalkanoic acid, is a common motif in various biologically active compounds. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site. The spatial arrangement of the aromatic ring relative to the carboxylic acid is a key determinant of its biological activity.

Rational Design Principles for Modifying 3,4-Dichlorobenzyloxyacetic acid for Enhanced Molecular Recognition

The rational design of analogs of 3,4-Dichlorobenzyloxyacetic acid aims to optimize its interaction with a specific biological target, leading to enhanced molecular recognition and, consequently, improved biological activity. researchgate.net This process is guided by the SAR data obtained from existing compounds.

One key principle is the modification of the aromatic ring substituents . The number, position, and nature of the substituents on the phenyl ring can have a profound impact on activity. For example, in a series of anilinoquinazoline (B1252766) inhibitors, substituting the aniline (B41778) ring with halogen atoms in the meta position resulted in very potent compounds due to favorable steric interactions with a hydrophobic region of the target kinase. nih.gov Similarly, for 3,4-Dichlorobenzyloxyacetic acid analogs, altering the chlorine substitution pattern or introducing other functional groups could lead to improved binding affinity.

Another design strategy involves altering the linker between the aromatic ring and the carboxylic acid. The length and flexibility of the ether linkage can be modified to optimize the positioning of the key interacting groups within the binding site. For instance, replacing the ether oxygen with other atoms or incorporating rigidifying elements could lock the molecule into a more favorable conformation.

Bioisosteric replacement is a common strategy in drug design. This involves replacing a functional group with another that has similar physical and chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the carboxylic acid could be replaced with other acidic functional groups like a tetrazole, which can also participate in similar interactions.

The metabolism of 3,4-Dichlorobenzyloxyacetic acid in rats has been shown to result in the formation of a taurine (B1682933) conjugate as the major metabolite. This suggests that modifications to the molecule that block this metabolic pathway could potentially increase its bioavailability and duration of action.

Comparative Analysis of Aryloxyalkanoic Acid Derivatives in Protein Binding

The binding of drugs to plasma proteins is a critical factor that influences their distribution, metabolism, and excretion. Aryloxyalkanoic acids, as a class, are known to bind to plasma proteins, primarily albumin. The extent of this binding is largely influenced by the lipophilicity of the molecule. nih.gov

A study on a series of organic acids, including benzoic and phenylacetic acid derivatives, demonstrated a clear relationship between lipophilicity and plasma protein binding across different species. nih.gov Generally, an increase in lipophilicity leads to stronger protein binding. The dichlorination of the phenyl ring in 3,4-Dichlorobenzyloxyacetic acid contributes significantly to its lipophilic character, suggesting that it would exhibit a high degree of plasma protein binding.

The nature of the substituents on the aromatic ring can also influence protein binding. A quantitative structure-plasma protein binding relationship (QSPPBR) study on a diverse set of acidic drugs found that the presence of aromatic rings and hydrogen bond donor-acceptor pairs increases protein binding. nih.gov

A comparative study on the effects of different inducers on the serum levels of isoxazolylpenicillins, which also exhibit protein binding, showed that the extent of this interaction can be influenced by co-administered drugs. nih.gov This highlights the complexity of protein binding in a physiological context.

The table below presents a hypothetical comparative analysis of the protein binding of 3,4-Dichlorobenzyloxyacetic acid and some of its hypothetical analogs, based on the general principles of lipophilicity and structural features known to influence protein binding.

| Compound | Structure | Key Structural Features | Predicted Protein Binding |

| 3,4-Dichlorobenzyloxyacetic acid | 3,4-dichloro substitution, carboxylic acid, ether linkage | High | |

| Analog 1 | 4-Monochlorobenzyloxyacetic acid | Reduced lipophilicity compared to the dichloro analog | Moderate to High |

| Analog 2 | 3,4-Difluorobenzyloxyacetic acid | Altered electronic properties and reduced lipophilicity compared to dichloro analog | Moderate |

| Analog 3 | 3,4-Dichlorobenzylpropionic acid | Increased chain length of the carboxylic acid side chain | High to Very High |

| Analog 4 | 3,4-Dichlorobenzyloxyacetamide | Amide replacement of the carboxylic acid | Moderate (loss of strong ionic interaction) |

This table is illustrative and based on established structure-activity relationship principles. Actual protein binding affinities would need to be determined experimentally.

Advanced Computational and Theoretical Studies on 3,4 Dichlorobenzyloxyacetic Acid

Molecular Modeling Approaches for Understanding 3,4-Dichlorobenzyloxyacetic acid Interactions

Molecular modeling serves as a powerful tool to predict and analyze the interactions of small molecules with biological macromolecules. For 3,4-Dichlorobenzyloxyacetic acid, these methods can elucidate potential binding mechanisms and affinities to various protein targets.

Molecular Docking Investigations of 3,4-Dichlorobenzyloxyacetic acid Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although specific docking studies on 3,4-Dichlorobenzyloxyacetic acid are not readily found, research on related compounds like phenoxyacetic and benzyloxyacetic acid derivatives provides a framework for potential investigations.

Quantitative Structure-Activity Relationship (QSAR) studies on a series of phenoxyacetic and benzyloxyacetic acid derivatives have identified them as potential antisickling agents. researchgate.net These studies correlate the physicochemical properties of the molecules with their biological activities. For benzyloxyacetic acid derivatives, potencies were found to be positively correlated with the hydrophobicity (π values) and electronic parameters (σ constants) of the substituents on the benzene (B151609) ring. researchgate.net Conversely, a negative correlation was observed with the molar refraction (MR) of para substituents, suggesting that bulkier groups at this position may decrease activity. researchgate.net

Drawing from these findings, molecular docking simulations could be employed to investigate the binding of 3,4-Dichlorobenzyloxyacetic acid to hemoglobin, the target for antisickling agents. Such studies would aim to identify the specific binding site and the key amino acid residues involved in the interaction. The dichlorination at positions 3 and 4 of the benzyl (B1604629) ring would be a key focus, as these substituents significantly influence the electronic and hydrophobic character of the molecule.

Table 1: Postulated Molecular Docking Parameters for 3,4-Dichlorobenzyloxyacetic acid with a Hypothetical Protein Target

| Parameter | Predicted Value/Interaction | Rationale based on Analogous Compounds |

| Binding Energy (kcal/mol) | Favorable (Negative Value) | Dichloro-substituents can enhance binding affinity through halogen bonding and hydrophobic interactions. |

| Key Interacting Residues | Hydrophobic and polar residues | The aromatic ring and ether oxygen can form various non-covalent interactions. |

| Hydrogen Bonds | Carboxylic acid group with polar residues | The carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds. |

This table is predictive and based on studies of structurally related molecules. Specific values would require dedicated computational experiments.

Conformational Analysis and Energetic Profiles of 3,4-Dichlorobenzyloxyacetic acid and its Complexes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how this structure influences its interactions. 3,4-Dichlorobenzyloxyacetic acid possesses significant conformational flexibility around the ether linkage (CH₂-O) and the single bonds of the acetic acid side chain.

The relative orientation of the dichlorobenzyl group and the acetic acid moiety will be governed by steric and electronic effects. Theoretical calculations, such as those employing Density Functional Theory (DFT), could map the potential energy surface of the molecule to identify low-energy, stable conformers. These stable conformations are the most likely to be biologically active.

Table 2: Predicted Conformational and Energetic Data for 3,4-Dichlorobenzyloxyacetic acid

| Parameter | Predicted Characteristic | Method of Determination (Hypothetical) |

| Key Torsional Angles | Rotation around the C-O-C ether bond and C-C bond of the acid chain | Quantum mechanical calculations (e.g., DFT) |

| Stable Conformers | Multiple low-energy conformers due to rotational freedom | Conformational search algorithms |

| Energy Barrier to Rotation | Moderate | Calculation of the potential energy surface |

| Conformational Change upon Binding | Likely adoption of a specific, lower-energy bound conformation | Molecular Dynamics Simulations |

This table presents hypothetical data that would be the target of specific computational studies.

Theoretical Chemistry Investigations into the Reactivity of 3,4-Dichlorobenzyloxyacetic acid

The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties. Chlorine is an electron-withdrawing group via induction but can also donate electron density through resonance. The net effect of these opposing influences determines the reactivity of the aromatic ring. Computational studies on chlorinated aromatic compounds often use methods like DFT to calculate molecular orbitals and electrostatic potential maps. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. For 3,4-Dichlorobenzyloxyacetic acid, the HOMO is likely to be localized on the dichlorinated benzene ring, while the LUMO may have contributions from both the aromatic ring and the carboxylic acid group.

Metabolic transformations often involve oxidation or conjugation. The metabolism of 3,4-Dichlorobenzyloxyacetic acid has been noted to involve taurine (B1682933) conjugation in rats. preprints.org Theoretical models can help predict other potential sites of metabolism, such as hydroxylation of the aromatic ring or the benzylic carbon.

Table 3: Predicted Electronic and Reactivity Descriptors for 3,4-Dichlorobenzyloxyacetic acid

| Descriptor | Predicted Property | Significance |

| HOMO Energy | Relatively low | Dichloro-substituents lower the energy, making it less prone to oxidation. |

| LUMO Energy | Relatively low | Influenced by the electron-withdrawing nature of the substituents and the carboxylic acid. |

| HOMO-LUMO Gap | Moderate to large | Suggests reasonable kinetic stability. |

| Molecular Electrostatic Potential | Negative potential around the oxygen atoms and the chlorine atoms | Indicates sites for potential electrophilic attack or hydrogen bonding. |

These predictions are based on general principles of physical organic chemistry and computational studies of similar molecules.

Advanced Analytical Methodologies for 3,4 Dichlorobenzyloxyacetic Acid Research

Chromatographic Techniques for Separation and Quantification of 3,4-Dichlorobenzyloxyacetic acid and its Metabolites (e.g., HPLC, LC/MS)

Chromatographic methods are fundamental for the separation and quantification of 3,4-Dichlorobenzyloxyacetic acid from complex mixtures such as biological fluids and environmental samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the most prominent techniques in this domain. deswater.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of phenoxyacetic acid derivatives. deswater.com For compounds like 3,4-Dichlorobenzyloxyacetic acid, reverse-phase HPLC is typically employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

Method development often involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) with formic acid), flow rate, and column temperature to achieve optimal resolution and peak shape. nih.gov UV detection is commonly used for quantification, with the wavelength set at an absorption maximum for the analyte, which for similar aromatic compounds is often in the range of 230-283 nm. deswater.comnih.gov

Sample preparation is a critical step, especially for complex matrices, to remove interferences. This can involve protein precipitation for plasma samples or solid-phase extraction (SPE) for water samples. deswater.comnih.govepa.gov

A typical HPLC method for a related compound, 2,4-Dichlorophenoxyacetic acid, is summarized below, which can be adapted for 3,4-Dichlorobenzyloxyacetic acid analysis.

Table 1: Example HPLC Parameters for Analysis of a Dichlorinated Aromatic Acid

| Parameter | Condition |

|---|---|

| Column | XDB-C18 |

| Mobile Phase | Gradient of Acetonitrile and 0.02 M Ammonium Acetate (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Time | ~4.7 min |

Data adapted from a study on 2,4-Dichlorophenoxyacetic acid. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

For enhanced sensitivity and selectivity, especially for metabolite identification, HPLC is often coupled with mass spectrometry (LC/MS or LC-MS/MS). dtu.dknih.gov This combination allows for the separation of the parent compound and its metabolites by the LC system, followed by their detection and structural elucidation by the mass spectrometer. researchgate.netyoutube.com

LC-MS/MS methods, often utilizing a triple quadrupole mass spectrometer, operate in modes like Multiple Reaction Monitoring (MRM) for highly selective quantification. researchgate.netyoutube.com This involves monitoring a specific precursor ion to product ion transition for the analyte of interest. youtube.com The choice of ionization source, such as electrospray ionization (ESI), is crucial and can be operated in either positive or negative ion mode depending on the analyte's properties. researchgate.net For acidic compounds like 3,4-Dichlorobenzyloxyacetic acid, negative ion mode ESI is often effective.

The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters (e.g., collision energy, ion source settings) to achieve the desired sensitivity and accuracy. nih.gov

Mass Spectrometry Applications in 3,4-Dichlorobenzyloxyacetic acid Metabolomics

Mass spectrometry (MS) is an indispensable tool in metabolomics, providing the sensitivity and specificity required to identify and quantify a wide array of metabolites in biological systems. nih.govnih.gov In the context of 3,4-Dichlorobenzyloxyacetic acid research, MS-based metabolomics can elucidate its metabolic pathways.

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are particularly powerful. nih.govyoutube.com They provide highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown metabolite peaks. nih.govyoutube.com

A typical metabolomics workflow involves:

Sample Preparation: Extraction of metabolites from biological samples (e.g., cells, plasma). nih.gov

LC-HRMS Analysis: Separation of metabolites using UHPLC followed by detection with a high-resolution mass spectrometer. nih.gov

Data Processing: Using specialized software to detect features (peaks), align chromatograms, and perform statistical analysis to find significant differences between control and treated groups. youtube.com

Metabolite Identification: Putative identification of metabolites is achieved by comparing their accurate mass and MS/MS fragmentation patterns with spectral libraries and databases. nih.govyoutube.com

By comparing the metabolomic profiles of systems exposed to 3,4-Dichlorobenzyloxyacetic acid with control systems, researchers can identify potential biotransformation products. Common metabolic reactions for such compounds could include hydroxylation, dechlorination, or conjugation with endogenous molecules like glycine (B1666218) or glucuronic acid. nih.gov Analysis of the fragmentation patterns of the parent drug can help in predicting the structure of its metabolites. nih.gov

Table 2: Potential Metabolite Identification using LC-MS-based Metabolomics

| Putative Metabolite | Expected Mass Change from Parent Compound | Potential Biotransformation |

|---|---|---|

| Hydroxylated metabolite | +15.9949 Da | Oxidation |

| Dechlorinated metabolite | -34.9688 Da | Reductive Dechlorination |

| Glycine conjugate | +57.0215 Da | Conjugation |

| Glucuronide conjugate | +176.0321 Da | Conjugation |

The mass changes are based on the addition or subtraction of the respective chemical moieties.

Spectroscopic Methods for Structural Characterization of 3,4-Dichlorobenzyloxyacetic acid in Research Contexts (e.g., NMR, Electron Impact MS)

While chromatographic and mass spectrometric methods are excellent for separation and detection, definitive structural elucidation often requires spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Electron Impact Mass Spectrometry (EI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For the structural confirmation of synthesized 3,4-Dichlorobenzyloxyacetic acid or for the definitive identification of its major metabolites, both ¹H NMR and ¹³C NMR are invaluable. researchgate.netrsc.org

¹H NMR provides information on the number and types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For 3,4-Dichlorobenzyloxyacetic acid, one would expect to see signals corresponding to the aromatic protons on the dichlorobenzyl group, the methylene (B1212753) protons of the oxyacetic acid moiety, and the acidic proton. researchgate.net

¹³C NMR provides information on the carbon skeleton of the molecule. rsc.orgspectrabase.com

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule, which is crucial for the unambiguous identification of novel metabolites.

Table 3: Predicted ¹H NMR Chemical Shifts for 3,4-Dichlorobenzyloxyacetic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~7.3 - 7.6 | m |

| Methylene (-O-CH₂-) | ~4.6 | s |

| Carboxylic Acid (-COOH) | >10 | s (broad) |

Predicted values are based on analogous structures like 3,4-dichlorobenzyl derivatives and acetic acid derivatives. researchgate.netmdpi.com

Electron Impact Mass Spectrometry (EI-MS)

EI-MS is a classic mass spectrometry technique often used in conjunction with Gas Chromatography (GC). It involves bombarding the analyte molecules with high-energy electrons, causing them to ionize and fragment in a reproducible manner. nih.gov The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries.

For a compound like 3,4-Dichlorobenzyloxyacetic acid, EI-MS would likely show a molecular ion peak (if stable enough) and characteristic fragment ions. Key fragmentation pathways could include cleavage of the benzylic ether bond, loss of the carboxylic acid group, and loss of chlorine atoms. Analysis of these fragments helps to piece together the structure of the original molecule. epa.govnih.gov This technique is particularly useful for identifying volatile metabolites or derivatives of the parent compound. epa.gov

Future Directions in Academic Research of 3,4 Dichlorobenzyloxyacetic Acid

Unexplored Biological Targets and Cellular Pathways for 3,4-Dichlorobenzyloxyacetic acid

A significant area for future research lies in the elucidation of the biological targets and cellular pathways affected by 3,4-Dichlorobenzyloxyacetic acid. A promising starting point for this investigation is its potential activity as a plant hormone mimic.

A structurally related compound, 3,4-dichlorophenylacetic acid (Dcaa), has been identified as having auxin-like activity, acting through the auxin signaling pathway in plants. nih.govnih.gov Auxins are crucial plant hormones that regulate numerous aspects of growth and development, including cell elongation, root formation, and flowering. byjus.comoregonstate.edubyjus.comwikipedia.org Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture. byjus.comresearchgate.net

Given the structural similarity between 3,4-Dichlorobenzyloxyacetic acid and known auxins, it is plausible that it could also interact with auxin receptors and signaling components. Future research could explore whether 3,4-Dichlorobenzyloxyacetic acid can:

Bind to auxin receptors: Studies could investigate the binding affinity of the compound to key proteins in the auxin signaling pathway, such as the TIR1/AFB family of F-box proteins. nih.gov

Induce auxin-responsive gene expression: Reporter gene assays could be employed to determine if the compound can trigger the expression of genes known to be regulated by auxin. nih.gov

Elicit physiological responses typical of auxins: Bioassays could be conducted to assess the effect of the compound on plant processes like root initiation, cell elongation, and apical dominance. byjus.combyjus.com

Beyond its potential role as an auxin analog, other unexplored biological targets could be investigated. The in vitro activities of various phenoxy and benzyloxyacetic acid derivatives as antisickling agents have been explored, suggesting that this chemical scaffold may have therapeutic potential in human health. lookchem.com

Table 1: Potential Unexplored Biological Targets and Pathways for 3,4-Dichlorobenzyloxyacetic acid

| Potential Target/Pathway | Rationale for Investigation | Key Research Questions |

| Auxin Signaling Pathway | Structural similarity to known synthetic auxins like 3,4-dichlorophenylacetic acid. nih.govnih.gov | Does it bind to auxin receptors? Does it induce auxin-responsive genes? Does it elicit physiological auxin responses in plants? |

| Hemoglobin (in sickle cell disease) | Other benzyloxyacetic acid derivatives have shown antisickling properties. lookchem.com | Does it inhibit hemoglobin S polymerization? What is its effect on red blood cell morphology under hypoxic conditions? |

Advancements in Synthetic Methodologies for Novel 3,4-Dichlorobenzyloxyacetic acid Derivatives

The development of novel derivatives of 3,4-Dichlorobenzyloxyacetic acid is crucial for exploring its structure-activity relationships and potentially enhancing its biological efficacy. Future research in this area could focus on advancing synthetic methodologies to create a diverse library of analogues.

A practical method for the preparation of benzyloxyacetic acids involves the reaction of a substituted benzyl (B1604629) alcohol with chloroacetic acid in the presence of a base like potassium hydroxide. This approach could be adapted to synthesize a range of derivatives by varying the substituents on the benzyl ring or by modifying the acetic acid moiety.

General strategies for the synthesis of carboxylic acid derivatives and ethers could also be applied and optimized for 3,4-Dichlorobenzyloxyacetic acid. stackexchange.comlibretexts.orgresearchgate.netmnstate.edu These include:

Esterification and Amidation: The carboxylic acid group can be converted to a variety of esters and amides to modulate the compound's polarity, solubility, and pharmacokinetic properties.

Modifications to the Benzyl Group: Introducing different functional groups (e.g., nitro, amino, hydroxyl) onto the dichlorophenyl ring could significantly alter the electronic properties and biological activity of the molecule.

Alterations to the Ether Linkage: Exploring alternative synthetic routes to the ether bond could allow for the introduction of different linkers between the aromatic ring and the acetic acid, potentially influencing the compound's conformation and target binding.

Table 2: Potential Synthetic Methodologies for Novel 3,4-Dichlorobenzyloxyacetic acid Derivatives

| Methodology | Description | Potential for Novel Derivatives |

| Williamson Ether Synthesis | Reaction of a substituted benzyl alcohol with an alpha-haloacetic acid derivative. | Allows for a wide range of substituents on the benzyl ring. |

| Esterification/Amidation of the Carboxylic Acid | Standard coupling reactions to form esters and amides. | Creates derivatives with altered physicochemical properties. |

| Aromatic Substitution Reactions | Modification of the dichlorophenyl ring to introduce additional functional groups. | Explores the impact of electronic effects on biological activity. |

| Alternative Ether Synthesis Routes | Exploring methods like the Ullmann condensation or Buchwald-Hartwig etherification. | Could provide access to derivatives with modified linker structures. |

Integration of Advanced Computational and Experimental Approaches for Rational Molecular Design

The integration of computational and experimental methods offers a powerful strategy for the rational design of novel 3,4-Dichlorobenzyloxyacetic acid derivatives with enhanced properties. In silico techniques can guide the synthesis of targeted compounds, thereby saving time and resources.

Given the potential of 3,4-Dichlorobenzyloxyacetic acid as an auxin analog, computational studies could be employed to model its interaction with auxin receptors. Molecular dynamics simulations have been used to understand the structure-activity relationships of auxin and its synthetic analogues, providing insights into the binding mechanisms. plos.org Such studies on 3,4-Dichlorobenzyloxyacetic acid could predict modifications that would enhance its binding affinity and specificity.

Furthermore, computational approaches have been successfully used in the design of other compounds containing a 3,4-dichlorophenyl moiety for various biological targets. These methods can predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, which are crucial for the development of any bioactive compound.

A rational design cycle for novel 3,4-Dichlorobenzyloxyacetic acid derivatives would involve:

Computational Modeling: Docking studies and molecular dynamics simulations to predict the binding of virtual derivatives to a hypothesized biological target.

In Silico ADMET Prediction: Evaluation of the drug-likeness and potential toxicity of the designed molecules.

Targeted Synthesis: Chemical synthesis of the most promising candidates identified through computational analysis.

Experimental Validation: In vitro and in vivo testing of the synthesized compounds to determine their biological activity and validate the computational predictions.

Potential Role of 3,4-Dichlorobenzyloxyacetic acid as a Probe for Specific Metabolic Enzymes

The development of chemical probes is essential for studying the activity and function of enzymes within complex biological systems. nih.govsciopen.com Future research could explore the potential of 3,4-Dichlorobenzyloxyacetic acid or its derivatives as probes for specific metabolic enzymes.

To function as a useful probe, a molecule typically possesses a reporter group, such as a fluorophore or a reactive handle for click chemistry, that allows for its detection and visualization. nih.govsciopen.com Synthetic methodologies could be developed to incorporate such moieties into the 3,4-Dichlorobenzyloxyacetic acid scaffold without compromising its potential interaction with a target enzyme.

Given the structural similarity to plant auxins, one avenue of investigation could be its interaction with enzymes involved in auxin metabolism. For example, the GH3 family of enzymes conjugates amino acids to auxin, thereby regulating its activity. pnas.org A modified version of 3,4-Dichlorobenzyloxyacetic acid could potentially be designed to interact with these enzymes, allowing for the study of their activity and localization within plant cells.

Another possibility is the development of biosensors based on the recognition of benzyloxyacetic acid derivatives. For instance, biosensors have been developed for the detection of benzoic acid derivatives in yeast. frontiersin.org A similar system could potentially be engineered to detect and quantify 3,4-Dichlorobenzyloxyacetic acid, which would be a valuable tool for screening mutant libraries of enzymes that may act on this substrate.

Table 3: Potential Applications of 3,4-Dichlorobenzyloxyacetic acid Derivatives as Probes

| Potential Target Enzyme Class | Probe Design Strategy | Application |

| Auxin-modifying enzymes (e.g., GH3) | Incorporation of a fluorescent tag or a bio-orthogonal handle. pnas.org | To visualize and quantify the activity of these enzymes in plant tissues. |

| Unidentified metabolic enzymes | Development of activity-based probes with a reactive "warhead". | To identify and characterize novel enzymes that interact with this chemical scaffold. |

Q & A

Q. How can in vitro models predict organ-specific bioaccumulation of 3,4-Dichlorobenzyloxyacetic acid?

- Methodological Answer : Use precision-cut liver/kidney slices or 3D organoids to assess tissue-specific uptake. Measure intracellular concentrations via LC-MS after 24-hour exposures. Correlate with logP values (estimated ~2.5–3.0) to predict lipid membrane permeability. For neurotoxicity risk, employ blood-brain barrier (BBB) co-culture models and quantify transendothelial electrical resistance (TEER) post-exposure .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in chronic exposure studies?

- Methodological Answer : Apply benchmark dose (BMD) modeling to estimate NOAEL/LOAEL thresholds. Use multivariate regression to adjust for covariates (e.g., age, co-exposures). For non-linear kinetics, implement mixed-effects models or Bayesian hierarchical frameworks. Validate with bootstrap resampling (1,000 iterations) to assess confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.